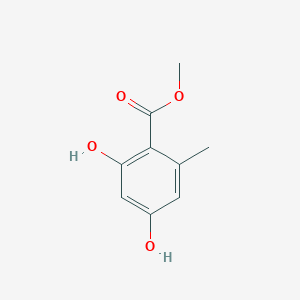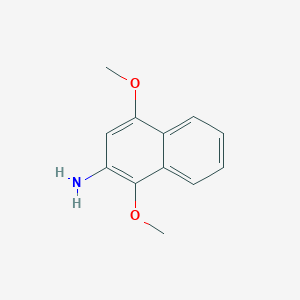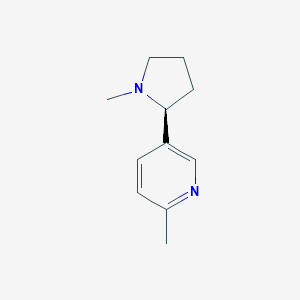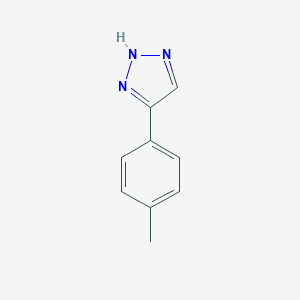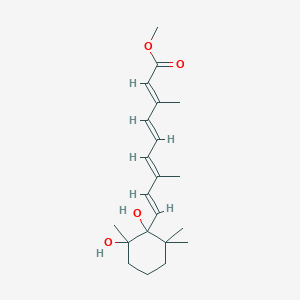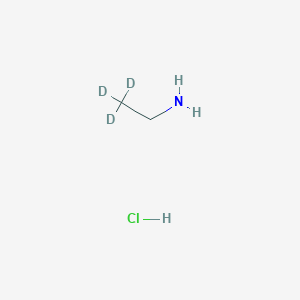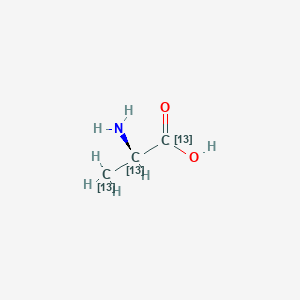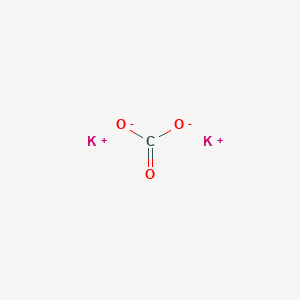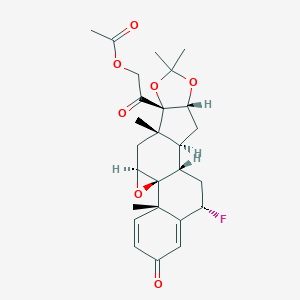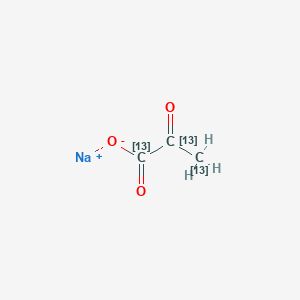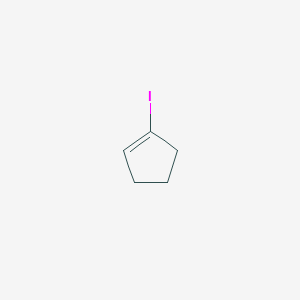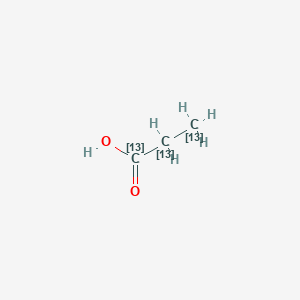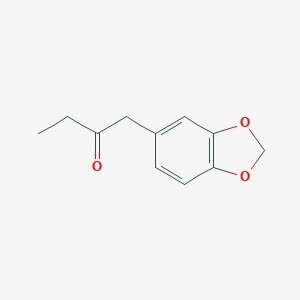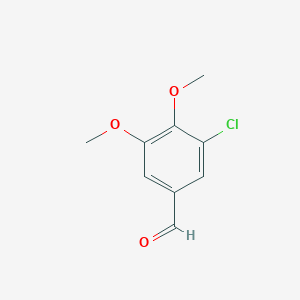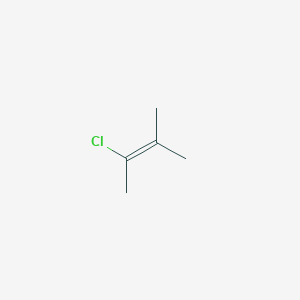
2-Chloro-3-methyl-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methyl-2-butene (CMB) is a chemical compound that belongs to the class of halogenated alkenes. It is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. CMB is a colorless liquid with a pungent odor and is highly flammable. It is commonly used in organic synthesis due to its high reactivity and selectivity.
作用机制
2-Chloro-3-methyl-2-butene is a highly reactive compound that can undergo various chemical reactions, such as nucleophilic substitution, addition, and elimination reactions. The mechanism of action of 2-Chloro-3-methyl-2-butene depends on the specific reaction it undergoes. For example, in the synthesis of amino acids, 2-Chloro-3-methyl-2-butene reacts with a nucleophile to form an intermediate, which then undergoes further reactions to form the final product.
生化和生理效应
2-Chloro-3-methyl-2-butene has been shown to have toxic effects on living organisms. It can cause skin irritation, respiratory problems, and eye damage. 2-Chloro-3-methyl-2-butene has also been shown to have mutagenic and carcinogenic properties. Therefore, it is important to handle 2-Chloro-3-methyl-2-butene with care and to take appropriate safety measures when working with it.
实验室实验的优点和局限性
2-Chloro-3-methyl-2-butene is a highly reactive and selective reagent that can be used in a wide range of organic synthesis reactions. It is relatively easy to synthesize and is readily available. However, 2-Chloro-3-methyl-2-butene is highly toxic and requires careful handling and disposal. Also, its high reactivity can make it difficult to control the reaction conditions, which can lead to unwanted side reactions.
未来方向
There are many potential future directions for the use of 2-Chloro-3-methyl-2-butene in scientific research. One area of interest is the synthesis of new bioactive compounds, such as anti-cancer drugs and anti-inflammatory agents. Another area of interest is the development of new insecticides, herbicides, and fungicides that are more effective and environmentally friendly. Additionally, the use of 2-Chloro-3-methyl-2-butene in the synthesis of new materials, such as polymers and nanoparticles, is an area of active research. Overall, 2-Chloro-3-methyl-2-butene is a versatile and important reagent in organic synthesis that has many potential applications in scientific research.
合成方法
2-Chloro-3-methyl-2-butene can be synthesized by the reaction of 2-methyl-2-butene with hydrochloric acid in the presence of a catalyst. The reaction proceeds through the addition of HCl to the double bond of 2-methyl-2-butene, followed by the elimination of HCl to form 2-Chloro-3-methyl-2-butene. The reaction can be carried out under mild conditions and yields a high purity product.
科学研究应用
2-Chloro-3-methyl-2-butene is widely used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. It is used in the synthesis of amino acids, peptides, and other bioactive compounds. 2-Chloro-3-methyl-2-butene is also used in the synthesis of insecticides, herbicides, and fungicides. It is used as a starting material for the synthesis of pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents.
属性
CAS 编号 |
17773-65-8 |
|---|---|
产品名称 |
2-Chloro-3-methyl-2-butene |
分子式 |
C5H9Cl |
分子量 |
104.58 g/mol |
IUPAC 名称 |
2-chloro-3-methylbut-2-ene |
InChI |
InChI=1S/C5H9Cl/c1-4(2)5(3)6/h1-3H3 |
InChI 键 |
WIIKEBDPJPYJHF-UHFFFAOYSA-N |
SMILES |
CC(=C(C)Cl)C |
规范 SMILES |
CC(=C(C)Cl)C |
沸点 |
96.0 °C |
其他 CAS 编号 |
17773-65-8 |
同义词 |
2-Chloro-3-methyl-2-butene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



